2-Iodo-4,5-dimethylphenol
Overview
Description
“2-Iodo-4,5-dimethylphenol” is a chemical compound with the formula C₈H₉IO . It is used for research purposes .
Synthesis Analysis
A paper published in Organic & Biomolecular Chemistry discusses the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols . The reactions of 2,5-dimethylphenol cleanly furnished their 4-SCF 3-substituted derivatives .
Molecular Structure Analysis
The molecular structure of “2-Iodo-4,5-dimethylphenol” consists of 8 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The molecular weight is 248.0609 g/mol .
Physical And Chemical Properties Analysis
“2-Iodo-4,5-dimethylphenol” is a compound with a molecular weight of 248.0609 g/mol . The exact physical and chemical properties of this compound are not well-documented in the literature.
Scientific Research Applications
Oxidation Reagents : 2-iodylphenol ethers, related to 2-Iodo-4,5-dimethylphenol, are stable and can selectively oxidize sulfides to sulfoxides and alcohols to aldehydes or ketones (Koposov et al., 2006).
Synthesis of Amino Acids : A convenient asymmetric synthesis of 2,6-Dimethyl-L-tyrosine from 3,5-dimethylphenol demonstrates the production of this compound in high optical purity, indicating the potential of derivatives like 2-Iodo-4,5-dimethylphenol in synthesizing amino acids (Dygos et al., 1992).
Nuclear Medicine : Iodine-313 labeled centrally acting drugs, including derivatives of dimethylphenols, show potential as brain scanning agents for nuclear medicine applications (Braun et al., 1977).
Analytical Chemistry : Nitrate analysis using 2,4-dimethylphenol in sulfuric acid is a reliable method for determining nitrate concentrations, suggesting that related compounds like 2-Iodo-4,5-dimethylphenol could be used in similar analytical applications (Englmaier, 1983).
Brain Mapping : New radioiodinated phenylalkylamines, related to 2-Iodo-4,5-dimethylphenol, can be used for brain mapping with SPECT technology, offering potential applications in neuroimaging (Sintas & Vitale, 1998).
Polymer Science : The copolymer of 2,5-dimethylphenol and 2,6-dimethylphenol, similar to 2-Iodo-4,5-dimethylphenol, shows higher thermal stability and improved mechanical properties, indicating the potential of dimethylphenol derivatives in advanced material applications (Shibasaki et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-iodo-4,5-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBMPXRWVSHTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545545 | |
Record name | 2-Iodo-4,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4,5-dimethylphenol | |
CAS RN |
106362-66-7 | |
Record name | 2-Iodo-4,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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